![molecular formula C23H22N2O6S B2971367 2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 745808-43-9](/img/structure/B2971367.png)
2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid (commonly referred to as compound A ) is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for compound A is C23H22N2O6S, which includes a benzothiophene moiety that may contribute to its biological activity. The structural complexity suggests multiple interaction sites for biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound A , particularly through its effects on various cancer cell lines. In vitro evaluations indicate that compound A exhibits selective cytotoxicity against several cancer types.
Table 1: Anticancer Activity of Compound A
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL60 (Leukemia) | 0.0034 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 4.14 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 2.40 | Upregulation of pro-apoptotic factors |
HCT116 (Colon) | 3.04 | Inhibition of PI3K pathway |
Apoptosis Induction
Compound A has been shown to induce apoptosis in cancer cells through several pathways:
- Caspase Activation : Activation of caspase 3 leads to programmed cell death.
- Bcl-2 Family Modulation : The compound reduces Bcl-2 levels while increasing Bax and P53, promoting apoptosis.
- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing proliferation.
PI3K Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) pathway plays a critical role in cell growth and survival. Compound A has demonstrated potent inhibition of PI3Kδ, which is particularly relevant in B-cell malignancies.
Study 1: National Cancer Institute Evaluation
In a comprehensive study conducted by the National Cancer Institute (NCI), compound A was tested against a panel of 60 cancer cell lines. Results indicated a broad spectrum of activity with high selectivity towards leukemia cells, suggesting its potential as a targeted therapy.
Study 2: Molecular Modeling and Synthesis
Further investigations involved molecular modeling to optimize the structure of compound A for enhanced biological activity. The synthesized derivatives were evaluated for their anticancer efficacy, with promising results indicating improved potency and selectivity.
Propiedades
IUPAC Name |
2-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-2-30-23(29)20-17-5-3-4-6-18(17)32-22(20)25-21(28)15(12-24)11-14-7-9-16(10-8-14)31-13-19(26)27/h7-11H,2-6,13H2,1H3,(H,25,28)(H,26,27)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQQUPYKUMEHE-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.